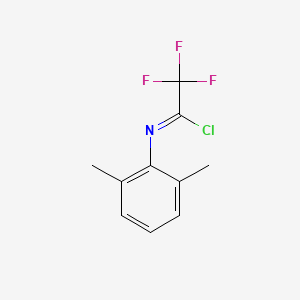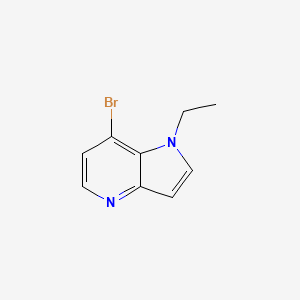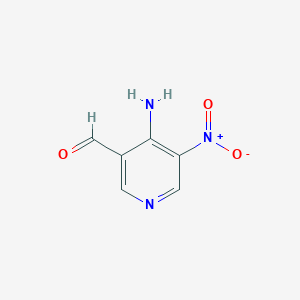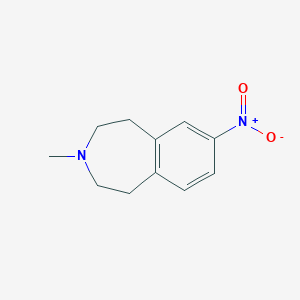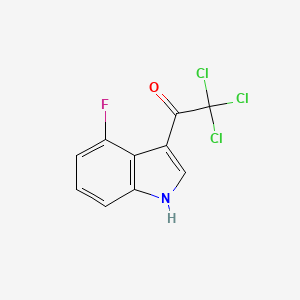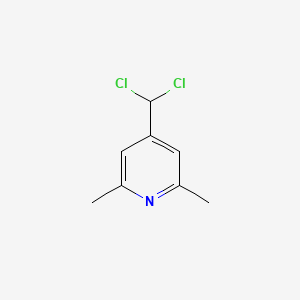
4-(Dichloromethyl)-2,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)-2,6-dimethylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a dichloromethyl group and two methyl groups attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2,6-dimethylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2,6-dimethylpyridine using dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloromethyl)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Methyl or methylene derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)-2,6-dimethylpyridine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethyl)-2,6-dimethylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
2,6-Dimethylpyridine: Lacks the dichloromethyl group but shares the pyridine core structure.
4-(Chloromethyl)-2,6-dimethylpyridine: Similar structure but with a single chlorine atom in the chloromethyl group.
Uniqueness
4-(Dichloromethyl)-2,6-dimethylpyridine is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
88237-13-2 |
|---|---|
Fórmula molecular |
C8H9Cl2N |
Peso molecular |
190.07 g/mol |
Nombre IUPAC |
4-(dichloromethyl)-2,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-7(8(9)10)4-6(2)11-5/h3-4,8H,1-2H3 |
Clave InChI |
BWEQREODJBGOBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine](/img/structure/B13683311.png)

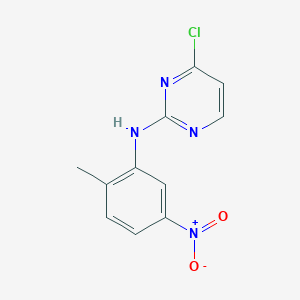




![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
